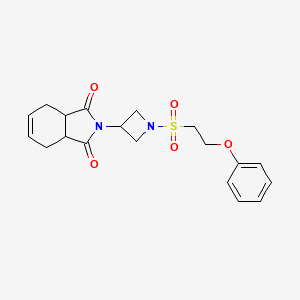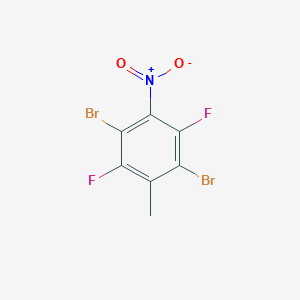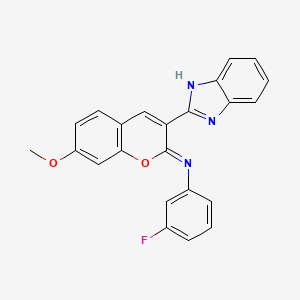![molecular formula C16H13N7 B2816542 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251557-29-5](/img/structure/B2816542.png)
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d][1,2,3]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d][1,2,3]triazin-4-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with cyanamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with the pyrazolo[3,4-d][1,2,3]triazin-4-amine core in the presence of a palladium catalyst.
Attachment of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d][1,2,3]triazin-4-amine core is reacted with a pyridin-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyrazolo[3,4-d][1,2,3]triazin-4-amine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Catalysts: Palladium on carbon for hydrogenation, palladium acetate for Suzuki coupling.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a kinase inhibitor, making it a valuable tool in the study of cell signaling pathways. It can be used to investigate the role of specific kinases in disease processes, particularly in cancer research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific kinases involved in cancer, inflammatory diseases, and other conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby modulating signaling pathways that control cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent biological activity and use in medicinal chemistry.
7H-Pyrrolo[2,3-d]pyrimidine: Often used in the development of kinase inhibitors and other bioactive molecules.
Uniqueness
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its combination of a pyrazolo[3,4-d][1,2,3]triazin-4-amine core with phenyl and pyridin-3-ylmethyl groups enhances its potential as a versatile scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
7-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-2-6-13(7-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-5-4-8-17-9-12/h1-9,11H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWROVFHSDPXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B2816462.png)
![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)
![N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2816466.png)
![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)
![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)


![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/new.no-structure.jpg)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)



